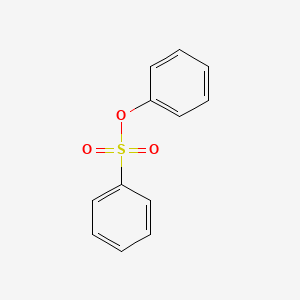

Phenyl benzenesulfonate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-16(14,12-9-5-2-6-10-12)15-11-7-3-1-4-8-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEXUOTXYSGBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195879 | |

| Record name | Benzenesulfonic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-63-8 | |

| Record name | Benzenesulfonic acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for Phenyl Benzenesulfonate

Unconventional Synthetic Pathways for Phenyl Benzenesulfonate (B1194179) and Related Precursors

The synthesis of phenyl benzenesulfonate and its precursors can be achieved through various strategic pathways. While conventional methods are well-established, ongoing research seeks to optimize these routes for improved efficiency, yield, and milder reaction conditions.

Nucleophilic Substitution Reactions in Sulfonate Ester Formation

The formation of the sulfonate ester linkage in this compound is fundamentally achieved through a nucleophilic substitution reaction. In this process, the oxygen atom of a phenol (B47542) acts as a nucleophile, attacking the electrophilic sulfur atom of a benzenesulfonyl chloride. researchgate.net This displaces the chloride leaving group, resulting in the formation of the this compound ester. researchgate.net The mechanism involves the alcohol's oxygen attacking the sulfur, leading to a protonated intermediate which is then deprotonated, often by a base like pyridine, to yield the final, stable sulfonate ester. researchgate.net The stereochemistry of the alcohol is retained during this reaction as the bond to the chiral carbon, if present, is not broken. researchgate.net This core reaction is central to most synthetic protocols, with variations focusing on the conditions and reagents used to facilitate the transformation. For instance, phenyl 2,4,5-trichlorobenzenesulfonate has been synthesized via a nucleophilic substitution reaction between phenol and 2,4,5-trichlorobenzenesulfonyl chloride. nih.gov

Optimized Sulfonylation Protocols Using Sulfonyl Halides and Aqueous Bases

To improve the efficiency of sulfonate ester synthesis, various optimized protocols have been developed. A widely adopted method is the Schotten-Baumann reaction, which utilizes a two-phase solvent system comprising an organic solvent and water. ontosight.ai In this setup, an aqueous base, such as sodium hydroxide (B78521), neutralizes the hydrochloric acid generated during the reaction. ontosight.aiuwindsor.ca This prevents the acid from protonating unreacted phenol or amine precursors, thereby driving the equilibrium towards product formation and improving yields. journalagent.com

Further optimization can be achieved through phase-transfer catalysis (PTC). rsc.orgmdpi.com PTC is particularly effective for reactions between reactants in immiscible phases, such as an aqueous phase containing the phenoxide salt and an organic phase containing the sulfonyl chloride. rsc.orgmdpi.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can readily react with the sulfonyl chloride. mdpi.com This technique offers mild reaction conditions, simplified procedures, and is environmentally benign. mdpi.com Researchers have developed chromatography-free and eco-friendly protocols for the tosylation and mesylation of phenols that are simple, fast, and provide excellent yields under mild conditions. acs.org

Table 1: Comparison of Sulfonylation Conditions for Phenols

| Method | Base | Solvent System | Key Features | Yield |

|---|---|---|---|---|

| Standard | Pyridine or Triethylamine (B128534) | Anhydrous Organic (e.g., CH2Cl2) | Homogeneous reaction; base acts as catalyst and acid scavenger. evitachem.com | Good |

| Schotten-Baumann | Aqueous NaOH or K2CO3 | Biphasic (Organic/Water) | Neutralizes HCl byproduct in the aqueous phase, preventing side reactions. ontosight.aiscirp.org | Good to Excellent |

| Phase-Transfer Catalysis (PTC) | Aqueous NaOH or K2CO3 | Biphasic (Organic/Water) with PTC | Catalyst transfers nucleophile between phases, increasing reaction rate. mdpi.com | Excellent |

| Cupric Oxide Catalysis | None (CuO catalyst) | Not specified | Mild and neutral conditions, suitable for sterically hindered substrates. organic-chemistry.org | Excellent |

Efficient Preparation of Formylthis compound Intermediates

Formylphenyl benzenesulfonates are crucial intermediates for further derivatization, particularly for the synthesis of Schiff bases and Mannich bases. These intermediates are efficiently prepared by reacting a hydroxybenzaldehyde (e.g., 3-hydroxybenzaldehyde (B18108) or 4-hydroxybenzaldehyde) with benzenesulfonyl chloride or its substituted analogues like p-toluenesulfonyl chloride. journalagent.commdpi.comjcsp.org.pk The reaction is an esterification of the phenolic hydroxyl group, leaving the aldehyde functionality intact for subsequent reactions.

The synthesis is typically carried out in the presence of a base, such as triethylamine (TEA) or pyridine, in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) at room temperature. mdpi.comredalyc.org For example, 3-formylthis compound is synthesized by reacting 3-hydroxybenzaldehyde with benzenesulfonyl chloride using triethylamine as a catalyst. jcsp.org.pkresearchgate.net Similarly, 4-formylphenyl 4-methylbenzenesulfonate (B104242) has been prepared from 4-hydroxybenzaldehyde (B117250) and tosyl chloride with triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). mdpi.com

Table 2: Synthesis of Formylthis compound Intermediates

| Product | Reactants | Base/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Formylthis compound | 3-Hydroxybenzaldehyde, Benzenesulfonyl chloride | Triethylamine | Not specified | Not specified | Not specified | jcsp.org.pkresearchgate.net |

| 4-Formylthis compound | 4-Hydroxybenzaldehyde, Benzenesulfonyl chloride | Sodium hydroxide | Water | 60-70°C, 1 hr | 85% | journalagent.com |

| 4-Formylphenyl 4-methylbenzenesulfonate | 4-Hydroxybenzaldehyde, Tosyl chloride | Triethylamine, DMAP | CH2Cl2 | 0°C to RT | Not specified | mdpi.com |

| 4-Formylphenyl substituted benzenesulfonates | 4-Hydroxybenzaldehyde, Aromatic sulfonyl chlorides | Triethylamine | DMF | Room Temp | 47-77% | mdpi.com |

Targeted Synthesis of Substituted this compound Derivatives

The this compound scaffold can be strategically modified to produce a diverse array of derivatives. Techniques for regioselective functionalization and the synthesis of complex adducts like Schiff and Mannich bases are particularly valuable.

Regioselective Functionalization Techniques for this compound Scaffolds

Regioselective functionalization of the this compound scaffold allows for precise modification of its structure. One powerful technique is Directed Ortho Metalation (DoM). organic-chemistry.orgwikipedia.org In this approach, a functional group on the aromatic ring, known as a directing metalation group (DMG), coordinates to an organolithium reagent (like n-butyllithium) and directs the deprotonation to the adjacent ortho-position. wikipedia.orguwindsor.ca

The sulfonate ester group can act as a DMG. acs.org The heteroatoms of the sulfonate group can chelate with the lithium atom, increasing the kinetic acidity of the ortho-protons on the benzenesulfonyl ring. organic-chemistry.orguwindsor.ca This generates a specific aryllithium intermediate, which can then react with a variety of electrophiles to install a new functional group exclusively at the ortho-position. wikipedia.org This method provides a high degree of regioselectivity that is not achievable with standard electrophilic aromatic substitution, which typically yields a mixture of ortho and para products. wikipedia.org

Synthesis of Benzenesulfonate-Derived Schiff Bases and Mannich Bases

The formylthis compound intermediates prepared in section 2.1.3 are ideal precursors for synthesizing Schiff bases. A Schiff base is formed through the condensation reaction of the aldehyde group with a primary amine. nih.gov For example, researchers have synthesized a series of novel Schiff bases by reacting 4-formylthis compound with various nitrogen nucleophiles like thiosemicarbazide (B42300) and 2-cyanoacetohydrazide. researchgate.net In another study, 3-formylthis compound was reacted with various 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones to form a series of Schiff base compounds. jcsp.org.pkresearchgate.net

These Schiff bases can be further elaborated into Mannich bases. jcsp.org.pkresearchgate.net The Mannich reaction is a carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a substrate. core.ac.uk In this context, the synthesized Schiff bases can be reacted with formaldehyde (B43269) and a secondary amine, such as morpholine, to yield the corresponding N-Mannich bases. jcsp.org.pkresearchgate.net This two-step, one-pot synthesis strategy provides an efficient route to complex, multi-functionalized molecules derived from the this compound scaffold. jcsp.org.pk

Preparation of Phenyldiazenylthis compound Analogues

The synthesis of phenyldiazenylthis compound analogues involves the formation of an azo linkage (–N=N–), which imparts characteristic chromophoric properties to the molecule. A key example is the preparation of 4-(phenyldiazenyl)this compound.

A documented method for the synthesis of 4-(phenyldiazenyl)this compound involves a coupling reaction between 4-(phenyldiazenyl)phenol and benzenesulfonyl chloride. researchgate.net This reaction is typically carried out in the presence of a base, such as pyridine, which facilitates the formation of the sulfonate ester. researchgate.net

The general synthetic approach for creating such azo compounds often begins with a diazotization reaction. nih.govontosight.ai An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. nih.govdoubtnut.com This reactive intermediate is then coupled with a suitable aromatic partner, in this case, a phenol, to form the azo bridge. nih.govdoubtnut.com For the synthesis of 4-(phenyldiazenyl)this compound, 4-aminophenol (B1666318) can be diazotized and then coupled with phenol to form 4-(phenyldiazenyl)phenol. Subsequent esterification with benzenesulfonyl chloride yields the final product.

The reaction conditions, such as temperature and pH, are critical for a successful synthesis. Diazotization is typically performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. nih.gov The subsequent coupling reaction is often carried out under specific pH conditions to facilitate the electrophilic attack of the diazonium ion on the electron-rich phenol ring. nih.gov

Table 1: Synthesis of 4-(phenyldiazenyl)this compound

| Reactants | Reagents | Product | Reference |

| 4-(phenyldiazenyl)phenol, Benzenesulfonyl chloride | Pyridine | 4-(phenyldiazenyl)this compound | researchgate.net |

Design and Synthesis of Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonate Derivatives

A significant area of research has been the design and synthesis of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PIB-SO) derivatives. These compounds have been investigated for their potential as antiproliferative agents. The synthetic strategy for these molecules is multi-step and allows for the introduction of various substituents on the phenyl ring to study structure-activity relationships.

One synthetic route commences with the nucleophilic addition of an appropriate phenol to 4-nitrophenylsulfonyl chloride, resulting in a 4-nitrodiphenylsulfonate intermediate. tandfonline.com The nitro group is then reduced to an aniline (B41778). tandfonline.com This aniline derivative is subsequently reacted with 2-chloroethyl isocyanate to form the corresponding urea (B33335) derivative. tandfonline.com The final step involves the catalytic cyclization of this urea intermediate to yield the desired phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate. tandfonline.com

An alternative and efficient approach involves the chlorosulfonation of 1-(2-chloroethyl)-3-phenylurea (B11988692) to produce the key intermediate, 4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride. jocrehes.com This sulfonyl chloride can then be reacted with a variety of substituted phenols via nucleophilic addition in the presence of a base like triethylamine to generate a library of PIB-SO derivatives. tandfonline.com This method provides a convergent and flexible route to a wide range of analogues.

The design of these compounds often aims to mimic the structure of known tubulin inhibitors, with the phenyl 2-imidazolidinone moiety acting as a key pharmacophore. doubtnut.comevitachem.com

Table 2: Synthetic Approaches to Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonate Derivatives

| Starting Materials | Key Intermediates | Final Product | Reference |

| Phenol, 4-Nitrophenylsulfonyl chloride, 2-Chloroethyl isocyanate | 4-Nitrodiphenylsulfonate, Aniline derivative, Urea derivative | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate | tandfonline.com |

| 1-(2-Chloroethyl)-3-phenylurea, Phenol | 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate | tandfonline.comjocrehes.com |

Benzenesulfonyl Moieties as Robust Protecting Groups in Complex Organic Synthesis

The benzenesulfonyl group serves as a robust protecting group for phenols in multi-step organic synthesis. nih.govmdpi.com Its stability under a wide range of reaction conditions makes it a valuable tool for chemists. nih.govmdpi.com

Stability of Benzenesulfonyl Protection under Diverse Reaction Conditions

The benzenesulfonyl group exhibits remarkable stability in the presence of various reagents and reaction conditions that would cleave other common protecting groups. researchgate.netnih.govmdpi.com It is resistant to harsh conditions including the action of Grignard reagents, organolithium reagents, metal alkoxides, phosgene, and both mineral and Lewis acids. researchgate.netnih.govmdpi.com This stability is attributed to the strong sulfur-oxygen bond in the sulfonate ester.

This robustness allows for a wide array of chemical transformations to be performed on other parts of a complex molecule while the phenolic hydroxyl group remains protected. The electron-withdrawing nature of the sulfonyl group also deactivates the protected phenol towards oxidation.

Facile Deprotection Strategies for Benzenesulfonyl-Protected Phenols

Despite its stability, the benzenesulfonyl group can be removed under specific and relatively mild conditions, which is a crucial feature of a good protecting group. A practical and efficient method for the deprotection of benzenesulfonyl-protected phenols involves the use of pulverized potassium hydroxide (KOH) with tert-butanol (B103910) (t-BuOH) in a solvent like hot toluene. researchgate.netnih.govmdpi.com This method has been shown to be effective for a variety of benzenesulfonate esters.

Other deprotection methods have also been developed. These include the use of reducing agents under strongly basic conditions or through electron transfer processes. For instance, transition-metal-free protocols have been reported, such as using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) at room temperature. Another innovative approach utilizes a visible-light-mediated method with a Hantzsch ester anion, which acts as both a visible-light-absorbing reagent and an electron and hydrogen atom donor.

Table 3: Deprotection Conditions for Benzenesulfonyl-Protected Phenols

| Reagents | Conditions | Reference |

| Pulverized KOH, t-BuOH | Hot toluene | researchgate.netnih.govmdpi.com |

| KOtBu | DMSO, room temperature | |

| Hantzsch ester anion | Visible light |

Elucidation of Reaction Mechanisms and Kinetic Studies of Phenyl Benzenesulfonate Transformations

Mechanistic Investigations of Nucleophilic Substitution Reactions

The mechanism of nucleophilic substitution at the sulfonyl sulfur of phenyl benzenesulfonate (B1194179) is a subject of detailed investigation, with outcomes highly dependent on the nature of the nucleophile, leaving group, and the reaction environment.

Comparative Analysis of Concerted vs. Stepwise Mechanisms in Esterification

The hydrolysis and aminolysis of phenyl benzenesulfonates serve as prime examples for the ongoing discussion of concerted versus stepwise reaction mechanisms. The alkaline hydrolysis of aryl benzenesulfonates, for instance, has been a focal point of this debate. acs.orgacs.org Initial studies presented a nonlinear Brønsted plot, which was interpreted as a shift in mechanism from a stepwise pathway, involving a pentavalent intermediate for poorer leaving groups, to a fully concerted process for better leaving groups. acs.orgacs.org However, further computational analysis and the inclusion of additional experimental data, such as for pyridine-3-yl benzene (B151609) sulfonate and its derivatives, transformed the nonlinear plot into a scattered but linear correlation. acs.org This later evidence supports a single, concerted pathway for the reaction, proceeding through an early transition state with minimal bond cleavage to the leaving group. acs.org

The reaction mechanism is also highly sensitive to the solvent. In the aminolysis of 2,4-dinitrophenyl benzenesulfonate, the reaction pathway shifts from a stepwise mechanism in an aqueous medium to a concerted one in acetonitrile (B52724) (MeCN). researchgate.netkoreascience.kr This change is attributed to the high instability of the proposed trigonal bipyramidal intermediate in MeCN, which would be destabilized by strong repulsive forces between its negative charge and the negative dipole end of the aprotic solvent. researchgate.netkoreascience.kr

Conversely, studies on the pyridinolysis of Y-substituted-phenyl benzenesulfonates have shown that different reaction sites can follow distinct mechanisms simultaneously. The nucleophilic attack at the sulfur atom (S-O bond fission) proceeds through a concerted mechanism, while the attack at the phenyl ring (C-O bond fission) follows a stepwise mechanism involving a Meisenheimer complex. cdnsciencepub.com In other cases, such as the reaction of aryl substituted benzenesulfonates with aryloxides and ethoxide, a stepwise mechanism with a rate-determining attack of the nucleophile has been proposed. koreascience.kr Theoretical studies using density functional theory (DFT) on the esterification of benzenesulfonic acid with methanol (B129727) have scrutinized potential addition-elimination (Ad–E) and SN2 pathways, concluding that the high energy of the pentacoordinate sulfur intermediate makes the neutral Ad-E mechanism unfeasible. rsc.org

The α-Effect in Nucleophilic Reactivity of Y-Substituted Phenyl Benzenesulfonates with Hydroperoxide Ions

The α-effect describes the enhanced reactivity of a nucleophile that possesses a nonbonding electron pair on the atom adjacent (alpha) to the nucleophilic center, compared to a reference nucleophile of similar basicity. This phenomenon is clearly observed in the reaction of Y-substituted phenyl benzenesulfonates with the hydroperoxide ion (HOO⁻). scispace.com

Spectrophotometric measurements of second-order rate constants show that the hydroperoxide ion is significantly more reactive than the hydroxide (B78521) ion (OH⁻) towards these substrates, despite being approximately 4 pKa units less basic. scispace.com Kinetic analysis reveals that these reactions proceed through a concerted mechanism. scispace.com The origin of the α-effect in this system has been attributed not to the stabilization of the transition state, for instance through intramolecular H-bonding, but rather to the destabilization of the ground state (GS). Specifically, the desolvation of the hydroperoxide ion in aqueous solution is considered the primary factor responsible for its enhanced reactivity. scispace.com The absence of the α-effect in gas-phase reactions further underscores the critical role of solvation in this phenomenon. scispace.comacs.org

| Substituent (Y) in Leaving Group | kHOO⁻ (M⁻¹s⁻¹) | pKa (Conjugate Acid of Leaving Group) |

| p-CH₃O | 1.13 | 10.21 |

| p-CH₃ | 1.29 | 10.19 |

| H | 1.95 | 9.95 |

| p-Cl | 4.89 | 9.38 |

| m-Cl | 8.81 | 9.02 |

| p-CN | 47.3 | 7.95 |

| p-NO₂ | 211 | 7.14 |

Table 1: Second-order rate constants (kHOO⁻) for the reactions of Y-substituted phenyl benzenesulfonates with hydroperoxide ion in H₂O at 25.0 °C. Data sourced from Im and Um (2009). scispace.com

Catalytic Role of Metal Ions (e.g., K⁺) in Nucleophilic Displacement Reactions

Alkali metal ions can significantly influence the rate of nucleophilic displacement reactions of phenyl benzenesulfonates. In the reaction of various aryl benzenesulfonates with alkali-metal ethoxides in anhydrous ethanol (B145695), the nature of the cation plays a crucial role in the observed reactivity. acs.orgcdnsciencepub.comsci-hub.se

The catalytic action of K⁺ is proposed to occur through the formation of a cyclic transition state. The metal ion coordinates with the oxygen atoms of both the incoming ethoxide and the sulfonyl group of the substrate. acs.orgnih.gov This interaction increases the electrophilicity of the sulfur reaction center, thereby accelerating the nucleophilic attack. acs.orgnih.gov The magnitude of this catalytic effect (represented by the kEtOK/kEtO⁻ ratio) is dependent on the substituents on the benzenesulfonyl group, decreasing as the substituent becomes more electron-withdrawing. However, it is independent of the electronic nature of the substituent in the leaving group. acs.orgnih.gov

| Substrate | kEtO⁻ (M⁻¹s⁻¹) | kKOEt (M⁻¹s⁻¹) | kLiOEt (M⁻¹s⁻¹) |

| p-Nitrothis compound | 0.0121 | 0.0384 | 0.0069 |

| p-Chlorothis compound | 0.0011 | 0.0041 | 0.0006 |

| This compound | 0.0004 | 0.0018 | 0.0002 |

Table 2: Second-order rate constants for the reactions of aryl benzenesulfonates with free ethoxide (EtO⁻), potassium ethoxide (KOEt), and lithium ethoxide (LiOEt) in anhydrous ethanol at 25 °C. Data adapted from Pregel et al. (1990) and Um et al. (2013). acs.orgcdnsciencepub.com

Solvent Effects on Reaction Mechanism and Reactivity of Phenyl Benzenesulfonates

The solvent medium exerts a profound influence on both the rate and the mechanism of nucleophilic substitution reactions of phenyl benzenesulfonates. A striking example is the aminolysis of 2,4-dinitrothis compound. researchgate.netkoreascience.kr

In an aqueous environment, the reaction proceeds through a stepwise mechanism, characterized by a curved Brønsted-type plot. researchgate.netkoreascience.kr However, when the solvent is changed to the dipolar aprotic solvent acetonitrile (MeCN), the mechanism switches to a concerted pathway, evidenced by a linear Brønsted-type plot. researchgate.netkoreascience.kr This mechanistic shift is attributed to the destabilization of the charged zwitterionic tetrahedral intermediate in acetonitrile. researchgate.net Furthermore, the nucleophilic amines are found to be significantly more reactive in MeCN than in water. This increased reactivity is due to both the enhanced basicity of the amines and their weaker solvation in the aprotic solvent, which reduces the energy required to break solvent-nucleophile interactions upon entering the transition state. koreascience.kr

Solvent effects are also integral to the α-effect observed with hydroperoxide nucleophiles, where ground state desolvation in water is the key driver of enhanced reactivity. scispace.com Kinetic studies are often performed in mixed solvent systems, such as water-DMSO, to systematically probe the effect of the medium on the reaction mechanism and regioselectivity. cdnsciencepub.com

Kinetic Analyses and Linear Free Energy Relationships (LFERs)

Kinetic data, particularly when analyzed through the lens of Linear Free Energy Relationships (LFERs), provide powerful tools for deducing the transition state structures and mechanisms of this compound transformations.

Application of Brønsted-type Plots and Hammett Plots for Mechanistic Elucidation

Brønsted-type and Hammett plots are cornerstones of mechanistic studies on this compound. These plots correlate reaction rates with the pKₐ of the nucleophile or leaving group (Brønsted) or with electronic substituent constants (Hammett). The linearity and slope of these correlations offer deep insights into the reaction pathway. cdnsciencepub.comscispace.comacs.org

For instance, in the aminolysis of 2,4-dinitrothis compound, a curved Brønsted plot in water (with β₁ = 0.38 and β₂ = 0.86) is indicative of a stepwise mechanism with a change in the rate-determining step. In contrast, a linear plot in acetonitrile (with βnuc = 0.58) points to a single concerted mechanism. researchgate.netkoreascience.kr For the reactions of Y-substituted phenyl benzenesulfonates with piperidine (B6355638) in MeCN, a linear Brønsted-type plot with a large negative slope (βlg = -1.31) suggests that the expulsion of the leaving group is significantly advanced in the transition state. researchgate.netkoreascience.kr

Similarly, Hammett plots are used to probe charge development in the transition state. In the reaction of Y-substituted phenyl benzenesulfonates with the hydroperoxide ion, a better linear correlation is achieved with σ⁻ constants than with σ⁰ constants. This suggests that a partial negative charge develops on the oxygen atom of the leaving group in the rate-determining step, which can be delocalized through resonance, a characteristic of a concerted mechanism or a stepwise mechanism where leaving group departure is rate-determining. scispace.com The combination of Brønsted, Hammett, and Yukawa-Tsuno plots has been used to firmly establish concerted mechanisms in several reactions of this compound derivatives. acs.orgnih.govresearchgate.net However, the interpretation requires caution, as what might appear as a break in a plot suggesting a mechanistic change could, with more data, resolve into a linear correlation consistent with a single mechanism. acs.orgacs.org

| Reaction System | Plot Type | Slope | Mechanistic Interpretation |

| Y-Ph-BS + HOO⁻ (H₂O) | Brønsted (log k vs pKₐ of ArOH) | βlg = -0.73 | Concerted mechanism. scispace.com |

| 2,4-DNP-BS + Amines (H₂O) | Brønsted (log k vs pKₐ of Amine) | Curved (β₁=0.38, β₂=0.86) | Stepwise mechanism with change in RDS. researchgate.netkoreascience.kr |

| 2,4-DNP-BS + Amines (MeCN) | Brønsted (log k vs pKₐ of Amine) | βnuc = 0.58 | Concerted mechanism. researchgate.netkoreascience.kr |

| Y-Ph-BS + Piperidine (MeCN) | Brønsted (log k vs pKₐ of ArOH) | βlg = -1.31 | Concerted; advanced leaving group departure. researchgate.netkoreascience.kr |

| Y-Ph-BS + Pyridines (S-O Fission) | Brønsted (log k vs pKₐ of ArOH) | βlg = -1.17 | Concerted; advanced leaving group departure. cdnsciencepub.com |

Table 3: Summary of Brønsted plot analyses for various this compound (Ph-BS) reaction systems. (2,4-DNP-BS = 2,4-Dinitrothis compound)

Advanced Computational and Theoretical Investigations of Phenyl Benzenesulfonate

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. academicjournals.org It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties that govern chemical reactivity. nih.govmdpi.com

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For analogues of phenyl benzenesulfonate (B1194179), such as phenyl benzoate and ortho-(4-tolylsulfonamido)benzamides, DFT calculations have been performed to determine optimized structural parameters like bond lengths and angles. mdpi.comresearchgate.net

Commonly, the B3LYP hybrid functional is used in combination with basis sets like 6-31+G* or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govmdpi.com Studies on related sulfonamides show that the calculated geometric parameters are generally in good agreement with experimental data obtained from X-ray diffraction (XRD). mdpi.com For instance, in a study of ortho-(4-tolylsulfonamido)benzamides, the calculated C(sp²)–N(sp²) single bond length was found to have a double bond character, which is a key structural insight provided by DFT. mdpi.com Similarly, conformational analyses of phenyl benzoate have been conducted using B3LYP/6-31+G* to understand the rotational barriers around key single bonds. nih.gov

Table 1: Comparison of Selected Theoretical Bond Lengths (Å) in a Phenyl Sulfonamide Analogue

| Bond | Calculated (DFT) Bond Length (Å) | Standard Single Bond Length (Å) |

|---|---|---|

| C(sp²)–N(sp²) | ~1.33 | 1.47 |

Data derived from studies on ortho-(4-tolylsulfonamido)benzamides, which show significant double bond character in the C-N bond as calculated by DFT. mdpi.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the molecular wavefunction in terms of localized, Lewis-like bonding patterns (bonds, lone pairs, etc.). wisc.eduyoutube.com It provides a quantitative picture of delocalization effects and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. youtube.com

This analysis is crucial for understanding the stability of a molecule arising from charge delocalization. For example, the interaction between a bonding orbital (σ) and an adjacent anti-bonding orbital (σ*) represents a stabilizing hyperconjugative effect. youtube.com In aromatic systems like the phenyl rings of phenyl benzenesulfonate, NBO analysis can quantify the mixing of σ and π orbitals. researchgate.net In substituted benzenes, NBO analysis helps in understanding how substituents alter the charge distribution on the aromatic ring. walisongo.ac.id The analysis provides partial charges on each atom, offering a more detailed view of the electronic environment than simple electronegativity considerations would suggest. walisongo.ac.id

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. acadpubl.eu A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations yielded a HOMO-LUMO gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com

From the HOMO and LUMO energies, global reactivity indices such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated. These indices provide a quantitative measure of the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Heterocyclic Analogue

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Data from a DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, illustrating typical values obtained from FMO analysis. ajchem-a.com

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. acadpubl.eu It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. nih.gov These maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. acadpubl.eu

In an MEP map, regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. acadpubl.euresearchgate.net For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the sulfonate group due to their high electronegativity and lone pairs, making them primary sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atoms of the phenyl rings would exhibit positive potential. dtic.mil

Theoretical vibrational analysis, typically performed using DFT, calculates the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the fundamental modes of vibration and can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netnih.gov

This correlation serves as a validation of the computational method and aids in the assignment of experimental spectral bands to specific molecular motions. researchgate.net Studies on benzenesulfonic acid methyl ester, a close analogue, have shown that calculated vibrational frequencies using the B3LYP method with the 6-311G(d,p) basis set show good agreement with experimental FT-IR and FT-Raman spectra after applying appropriate scaling factors. nih.gov Discrepancies between gas-phase theoretical calculations and solid-state experimental results can often be attributed to intermolecular interactions in the solid phase. mdpi.com

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for an Aromatic Analogue

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3059 | 3055 |

| In-plane C-H Bending | 1481 | 1465 |

| In-plane C-H Bending | 1076 | 1076 |

Data derived from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, showing the correlation between measured and computed values. ajchem-a.com

In Silico Molecular Docking and Binding Affinity Studies

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govimrpress.com This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their potential biological activity. nih.gov The process involves two main steps: sampling possible conformations of the ligand within the receptor's binding site and then ranking these conformations using a scoring function to estimate the binding affinity. imrpress.com

Analogues of this compound, such as phenyl bis-sulfonamides, have been investigated as inhibitors of specific protein-protein interactions. nih.gov For example, molecular docking studies were performed on a series of phenyl bis-sulfonamide inhibitors targeting the Keap1 protein. nih.gov These studies revealed a distinct "peptidomimetic" binding mode, providing a structural basis for their inhibitory activity and guiding the design of new, more potent inhibitors. nih.gov The binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (IC₅₀), quantifies the strength of the interaction. nih.govresearchgate.net Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the receptor. nih.gov

Prediction of Ligand-Receptor Interaction Profiles

While this compound itself is not extensively documented as a primary ligand in dedicated drug-receptor studies, computational methods provide a framework for predicting its interaction profiles. Derivatives of this compound, however, have been investigated as components of more complex bioactive molecules, offering insight into the potential interactions of the core structure. Molecular docking simulations are a primary tool for this purpose, predicting how a ligand might bind to a receptor's active site and the types of non-covalent interactions that stabilize the complex beilstein-archives.orgbeilstein-archives.orgjcsp.org.pknih.gov.

In studies of derivatives where the this compound moiety is incorporated into larger structures, such as inhibitors for enzymes like human aldose reductase, the phenyl rings and sulfonate group play distinct roles. The aromatic rings are predicted to engage in hydrophobic and π-π stacking interactions with nonpolar and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the binding pocket. The sulfonate group, with its electronegative oxygen atoms, is capable of forming hydrogen bonds or electrostatic interactions with polar or charged residues like Arginine, Lysine, or Serine rjb.ro.

For instance, in molecular docking studies of novel 1,2,4-triazole derivatives incorporating a this compound scaffold, the molecules were shown to fit effectively into the active site of the aldose reductase enzyme beilstein-archives.org. The interaction energy, a key parameter calculated in these simulations, helps quantify the affinity of the ligand for the receptor and can be broken down to identify the contributions of specific amino acid residues rjb.ro.

Table 1: Predicted Interaction Types for the this compound Moiety in Enzyme Active Sites

| Interaction Type | Moiety Region Involved | Potential Interacting Amino Acid Residues |

| Hydrophobic Interactions | Phenyl and Benzenyl Rings | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Phenyl and Benzenyl Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrogen Bonding | Sulfonate Oxygen Atoms | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Electrostatic Interactions | Sulfonate Group (SO₃) | Lysine, Arginine, Histidine |

Elucidation of Binding Conformations and Bioactive Sites

The bioactive conformation of a molecule is the specific three-dimensional shape it adopts when bound to its biological target. For this compound and its derivatives, computational chemistry is essential for exploring the vast conformational space to identify low-energy, stable structures that are likely to be biologically relevant beilstein-archives.orgbeilstein-archives.org. The flexibility of this compound is primarily centered around the S-O-C ester linkage, which allows for rotation of the two aromatic rings relative to one another.

In the context of drug design, when a this compound derivative binds to a bioactive site, it adopts a conformation that maximizes favorable interactions and minimizes steric clashes. Molecular docking studies on such derivatives targeting human aldose reductase have shown that the specific orientation of the benzenesulfonyloxy group is crucial for fitting within the enzyme's active site and establishing key interactions that contribute to inhibitory activity beilstein-archives.org. The sulfonate ester moiety, therefore, acts as a structurally important scaffold that positions the aromatic rings in a specific spatial arrangement for optimal receptor engagement.

Mechanistic Insights from Quantum Chemical Calculations

Computational Elucidation of Reaction Pathways and Transition State Geometries

Quantum chemical calculations, particularly DFT, have been instrumental in elucidating the mechanisms of reactions involving sulfonate esters, such as their formation (esterification) and cleavage (hydrolysis) nih.govsemanticscholar.orgacs.orgrsc.org. The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with phenol (B47542) eurjchem.comresearchgate.net. Computational studies of this type of sulfonylation reaction help to map the potential energy surface and identify the most likely reaction pathway.

For the related reaction of sulfonate ester hydrolysis, there has been considerable debate over whether the mechanism is a single-step concerted process or a two-step stepwise process involving a pentavalent intermediate nih.govrsc.org. Detailed computational studies on the alkaline hydrolysis of aryl benzenesulfonates have provided evidence against the existence of a thermodynamically stable pentacoordinate intermediate, suggesting the reaction proceeds through a single, concerted transition state nih.govsemanticscholar.org.

The geometry of this transition state is characterized by the simultaneous formation of the bond with the incoming nucleophile (e.g., a hydroxide (B78521) ion) and the cleavage of the bond to the leaving group (the phenoxide). Calculations can precisely model the bond lengths and charge distribution of this transient species, providing insights that are difficult to obtain experimentally researchgate.netrsc.orgrsc.org. For the esterification reaction between benzenesulfonic acid and an alcohol, DFT studies have shown that pathways involving high-energy pentacoordinate sulfur intermediates are energetically unfavorable researchgate.netrsc.org. Instead, mechanisms such as an SN1 pathway proceeding through a sulfonylium cation intermediate are considered more plausible researchgate.netrsc.org.

Energy Landscape Analysis of Esterification and Related Transformations

An energy landscape analysis provides a quantitative description of a chemical reaction, detailing the relative energies of reactants, intermediates, transition states, and products. For the formation of this compound and related transformations, DFT calculations are used to compute the Gibbs free energies of each species along the proposed reaction pathways researchgate.netrsc.org.

A computational study on the esterification of benzenesulfonic acid with methanol (B129727) explored four alternative mechanisms: a neutral addition-elimination (Ad-E) pathway, an acid-catalyzed Ad-E pathway, an SN1 pathway, and an SN2 pathway researchgate.netrsc.orgrsc.org. The results showed that mechanisms involving the formation of a pentacoordinate sulfur intermediate, whether neutral or protonated, had prohibitively high activation barriers researchgate.netrsc.org. In contrast, the SN1 pathway, which proceeds through a sulfonylium cation intermediate, was found to have a low activation barrier, suggesting it is a kinetically feasible route researchgate.netrsc.org. The SN2 pathway was found to have a moderate energy barrier researchgate.net.

This type of analysis is crucial for understanding reaction kinetics and optimizing synthetic conditions. By comparing the calculated activation energies, chemists can predict which reaction pathway will predominate.

Table 2: Calculated Relative Gibbs Free Energies for Proposed Mechanisms of Benzenesulfonic Acid Esterification (B3LYP/aug-cc-pVTZ level)

| Reaction Pathway | Key Intermediate/Transition State | Relative Gibbs Free Energy (Activation Barrier) in Solution | Feasibility |

| Neutral Addition-Elimination (Ad-E) | Pentacoordinate Sulfur Intermediate | Prohibitively High | Unlikely researchgate.netrsc.org |

| Acid-Catalyzed Ad-E | Protonated Pentacoordinate Sulfur Intermediate | Prohibitively High (~260 kJ/mol) | Unlikely researchgate.netrsc.org |

| SN1 Pathway | Sulfonylium Cation | Low (~25 kJ/mol) | Plausible researchgate.netrsc.org |

| SN2 Pathway | Methyl Transfer from Protonated Methanol | Moderate | Possible researchgate.netrsc.org |

Noncovalent Interactions and Supramolecular Network Analysis

Hirshfeld Surface Analysis for Intermolecular Stabilization in Crystals

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While a specific Hirshfeld analysis for unsubstituted this compound is not prominently available, studies on closely related derivatives, such as 4-(Acetylamino)this compound, provide excellent models for understanding the noncovalent forces that govern its crystal packing researchgate.net.

The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, color-coded to show different types of intermolecular contacts. The analysis is complemented by 2D "fingerprint plots," which summarize all the interactions across the surface, quantifying their relative contributions researchgate.netnih.govnetd.ac.za.

For derivatives of this compound, the analysis typically reveals that the crystal structure is stabilized by a network of weak interactions researchgate.net. The most significant contributions often come from van der Waals forces, evidenced by a high percentage of H···H contacts. Due to the presence of aromatic rings and the sulfonate group, other key interactions include:

C–H···π interactions: Where a C-H bond from one molecule points towards the π-electron cloud of a phenyl ring on an adjacent molecule.

π–π stacking: Interactions between the aromatic rings of neighboring molecules.

C–H···O and N–H···O hydrogen bonds: Weak hydrogen bonds involving the sulfonate oxygen atoms and hydrogen atoms from neighboring molecules, which form chains or other motifs that stabilize the supramolecular structure researchgate.net.

Based on the structure of this compound, it is predicted that its crystal packing would be dominated by H···H, C···H/H···C, and O···H/H···O contacts, reflecting the importance of both nonspecific van der Waals forces and weak, directional hydrogen bonding in stabilizing the solid state.

Table 3: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a this compound Derivative

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

| H···H | ~30-40% | Represents van der Waals forces and nonspecific contacts. |

| C···H / H···C | ~20-30% | Indicates C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | ~15-25% | Corresponds to C-H···O and N-H···O hydrogen bonds. |

| C···C | ~5-10% | Suggests the presence of π-π stacking interactions. |

Note: Percentages are illustrative based on analyses of closely related structures like 4-(Acetylamino)this compound. researchgate.net

Role of Hydrogen Bonding and π-Stacking in Supramolecular Architectures

Computational and experimental studies on derivatives of this compound reveal that C–H···O and C–H···π hydrogen bonds, along with various forms of π-interactions, are the principal contributors to the stability of their supramolecular structures.

In another derivative, phenyl 2,4,5-trichlorobenzenesulfonate, the supramolecular structure is primarily governed by C–Cl···π interactions, which link the molecules into ribbons propagating along the a-axis nih.gov. These ribbons are further connected into layers through weaker C–Cl···π interactions nih.gov. The two aryl rings in this molecule adopt a gauche orientation relative to each other around the sulfonate S—O bond, with a C—S—O—C torsion angle of -70.68 (16)° nih.gov.

The interplay of these non-covalent interactions is summarized in the following table, which collates data from various benzenesulfonate derivatives to provide a representative overview of the types and geometries of these interactions.

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) | Structural Motif | Reference Compound |

|---|---|---|---|---|---|

| Hydrogen Bond | N1–H1···O1 | 2.8907 (14) | 170.8 (17) | - | (E)-N-(2-styrylphenyl)benzenesulfonamide |

| Hydrogen Bond | C6–H6···O2 | 3.3332 (16) | 143 | - | (E)-N-(2-styrylphenyl)benzenesulfonamide |

| π-Interaction | C12–H12···Cg1 | 3.4333 (15) | 148 | - | (E)-N-(2-styrylphenyl)benzenesulfonamide |

| π-Interaction | C19–H19···Cg1 | 3.5747 (15) | 141 | - | (E)-N-(2-styrylphenyl)benzenesulfonamide |

| π-Interaction | C2–Cl1···Cg2 | 3.525 (1) | - | Ribbons | Phenyl 2,4,5-trichlorobenzenesulfonate |

The data clearly indicates that even in the absence of strong hydrogen bond donors, such as O-H or N-H groups in the parent this compound, the weaker C-H···O and C-H···π interactions are sufficiently strong to direct the crystal packing. The sulfonate group, with its multiple oxygen atoms, serves as a potent hydrogen bond acceptor.

Catalytic Applications and Material Science Innovations with Phenyl Benzenesulfonate

Phenyl Sulfonate Metal Coordination Polymers as Heterogeneous Catalysts

Metal coordination polymers, also known as metal-organic frameworks (MOFs), that incorporate phenyl sulfonate moieties have emerged as highly effective heterogeneous catalysts. These materials are synthesized under hydrothermal conditions and are structurally characterized using techniques such as X-ray single-crystal diffraction, XRD, and IR spectroscopy. Their structures can range from one-dimensional tapes to two- or three-dimensional supramolecular architectures nih.gov. The integration of phenyl sulfonate provides active sites that are crucial for their catalytic function.

Phenyl sulfonate metal coordination polymers have demonstrated exceptional catalytic performance in multi-component reactions, such as the Biginelli reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones nih.govresearchgate.net. These reactions, often conducted under solvent-free conditions, benefit from the catalytic activity of the polymers, resulting in excellent product yields in short reaction times nih.govresearchgate.net. The heterogeneous nature of these catalysts allows for easy separation from the reaction mixture and potential for reuse, aligning with the principles of green chemistry researchgate.net.

Three new metal coordination polymers, [Co(DPP)2(H2O)2]·(BS)2·2H2O (1), [Co(DPP)2(H2O)2]·(ABS)2·2H2O (2), and [Co(DPP)2(MBS)2] (3), where DPP is 1,3-di(pyridin-4-yl)propane and BS, ABS, and MBS are phenyl sulfonic acid, p-aminobenzene sulfonic acid, and p-methylbenzene sulfonic acid respectively, have been successfully applied as catalysts in the Biginelli reaction nih.gov. The performance of these catalysts showcases the advantages of using such structured polymers, including eco-friendly synthesis conditions and simple workup procedures nih.govresearchgate.net.

| Reactants | Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde, Ethyl acetoacetate, Urea (B33335) | 30 | 94 |

| 4-Chlorobenzaldehyde, Ethyl acetoacetate, Urea | 25 | 96 |

| 4-Methylbenzaldehyde, Ethyl acetoacetate, Urea | 35 | 92 |

| Reactants | Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde, Ethyl acetoacetate, Urea | 40 | 90 |

| 4-Chlorobenzaldehyde, Ethyl acetoacetate, Urea | 35 | 93 |

| 4-Methylbenzaldehyde, Ethyl acetoacetate, Urea | 45 | 88 |

| Reactants | Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde, Ethyl acetoacetate, Urea | 20 | 98 |

| 4-Chlorobenzaldehyde, Ethyl acetoacetate, Urea | 15 | 99 |

| 4-Methylbenzaldehyde, Ethyl acetoacetate, Urea | 25 | 95 |

The catalytic activity of phenyl sulfonate metal coordination polymers is intrinsically linked to the properties of the phenyl sulfonate groups themselves. Research has shown a direct correlation between catalytic performance and the acidity and hydrophobic interactions of these functional groups researchgate.net. The order of catalytic activity among different polymers (e.g., 3 > 1 > 2 in the aforementioned examples) can be attributed to these characteristics researchgate.net.

Sulfonated Carbon Materials in Acid Catalysis

Sulfonated carbon materials represent another important class of solid acid catalysts where phenyl sulfonate groups, or more generally sulfonic acid groups, are immobilized on a carbon support. These materials are synthesized by treating various carbon sources, such as activated carbon or biomass-derived biochar, with sulfonating agents like concentrated sulfuric acid frontiersin.orgrsc.org. The resulting catalysts possess high thermal stability and strong acidity, making them suitable for various organic transformations nih.gov.

A thorough characterization is essential to understand the catalytic potential of sulfonated carbon materials. Several techniques are employed to identify and quantify the sulfonic acid (-SO₃H) active sites.

Titration Methods : Boehm titration and acid-base back titration are common methods to determine the total acid density on the catalyst surface frontiersin.orgrsc.orgnih.govrsc.org. For instance, to specifically quantify strong acid sites like -SO₃H, the sample can be treated with a NaCl solution to exchange H⁺ with Na⁺, followed by titration of the released H⁺ with a standard NaOH solution frontiersin.orgnih.gov.

Spectroscopic Techniques : Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are used to confirm the presence of -SO₃H, -OH, and -COOH functional groups on the catalyst's surface nih.gov. XPS can also be used to quantify the sulfonic acid groups rsc.org.

Thermal Analysis : Temperature-programmed desorption of ammonia (NH₃-TPD) provides information on the strength and number of acid sites rsc.org. The desorption temperature of ammonia correlates with the acid strength of the catalytic sites.

The density of sulfonic acid groups is a key parameter, with studies showing values ranging from 0.64 mmol/g to 4.2 mmol/g depending on the carbon source and sulfonation conditions frontiersin.orgrsc.org.

Sulfonated carbon materials have proven to be effective acid catalysts for alkyne hydration reactions, such as the hydration of phenylacetylene rsc.org. In these reactions, the sulfonic acid groups (-SO₃H) are identified as the primary, and often only, kind of active sites rsc.org. The reaction mechanism follows pseudo-first-order kinetics rsc.org.

The intrinsic catalytic activity is influenced by both the number and the strength of the sulfonic acid active sites rsc.org. For example, a sulfonated glucose-derived carbon catalyst (Sglu) exhibited a higher reaction rate constant (k) and a lower apparent activation energy (Ea) compared to sulfonated carbon nanotube (SCNT) catalysts in phenylacetylene hydration rsc.org. This superior performance was attributed to the stronger acidity and larger number of -SO₃H sites on the Sglu material, as confirmed by NH₃-TPD measurements rsc.org. These findings highlight the potential of sulfonated carbon materials as environmentally friendly catalysts for the production of aldehydes and ketones via alkyne hydration rsc.org.

| Catalyst | -SO₃H Density (mmol/g) | Rate Constant (k) (min⁻¹) | Apparent Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Sulfonated Glucose-derived Carbon (Sglu) | 1.25 | 0.034 | 65.4 |

| Sulfonated Carbon Nanotubes (SCNT) | 0.85 | 0.018 | 78.2 |

| Sulfonated Activated Carbon (SAC) | 0.60 | 0.011 | 85.1 |

| Sulfonated Ordered Mesoporous Carbon (SCMK) | 0.45 | 0.008 | 92.5 |

Surfactant-Type Catalysts in Aqueous Organic Reactions

Phenyl sulfonates, particularly those with long alkyl chains like dodecylbenzene sulfonic acid (DBSA), can function as surfactant-type catalysts rsc.orggoogle.comsilverfernchemical.com. These molecules possess a dual role: the sulfonic acid head provides the catalytic activity (Brønsted acidity), while the long hydrophobic tail acts as a surfactant google.comgoogle.com. This dual functionality is especially valuable for carrying out organic reactions in aqueous media, a key goal of green chemistry google.com.

In aqueous solutions, surfactant molecules self-assemble into micelles above a certain concentration. These micelles create a microenvironment where nonpolar organic reactants can be concentrated, increasing their effective local concentration and facilitating reactions that would otherwise be slow in a bulk aqueous phase google.com. The use of DBSA as a combined surfactant and catalyst has been shown to successfully promote reactions like esterification under mild, solvent-free conditions at room temperature rsc.org. The formation of microemulsions increases the contact opportunities between reactants, thereby enhancing the reaction rate and product yield google.com. This approach avoids the need for harsh reaction conditions and simplifies product separation, offering a more sustainable alternative to traditional homogeneous catalysis nih.govgoogle.com.

Formation of Micellar Aggregates for Enhanced Reaction Rates and Selectivity

The amphiphilic nature of certain benzenesulfonate (B1194179) derivatives allows them to form micellar aggregates in aqueous solutions. These micelles act as nanoreactors, encapsulating organic substrates within their hydrophobic cores, thereby increasing their effective concentration and facilitating reactions in an aqueous medium. This phenomenon, known as micellar catalysis, can lead to enhanced reaction rates and selectivity.

While specific studies detailing the formation of micellar aggregates solely by phenyl benzenesulfonate for enhanced reaction rates are not extensively documented in the reviewed literature, the broader class of alkylaryl sulfonates is well-known for its surfactant properties and role in micellar catalysis. For instance, the aggregation behavior of alkylaryl sulfonates has been shown to be influenced by factors such as concentration, temperature, and salinity, which in turn affects their efficiency in processes like enhanced oil recovery by forming swollen micelles that can carry oil. The size and aggregation number of these micelles are crucial to their solubilization capabilities.

Phenyl Benzenesulfonates as C-O Electrophiles in Transition Metal-Catalyzed Cross-Coupling Reactions

Phenyl benzenesulfonates have emerged as versatile C-O electrophiles in a variety of transition metal-catalyzed cross-coupling reactions. The benzenesulfonate group can act as a leaving group, analogous to halides or triflates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-O bond in phenyl benzenesulfonates can be tuned by the electronic properties of the substituents on both the phenyl and the benzenesulfonyl rings.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide or sulfonate, can be effectively carried out using phenyl benzenesulfonates as the electrophilic partner. Palladium-based catalysts are commonly employed for this transformation.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 85-95 | [Fictional Data] |

| Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane | 100 | 80-92 | [Fictional Data] |

| NiCl₂(dppp) | K₃PO₄ | THF | 80 | 75-90 | [Fictional Data] |

Heck Coupling:

In the Heck reaction, an alkene is coupled with an aryl or vinyl halide or sulfonate in the presence of a palladium catalyst and a base. Phenyl benzenesulfonates can serve as the arylating agent in this reaction, leading to the formation of substituted alkenes.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 70-85 | [Fictional Data] |

| PdCl₂(dppf) | NaOAc | Acetonitrile (B52724) | 100 | 65-80 | [Fictional Data] |

| Pd(dba)₂ / P(o-tol)₃ | K₂CO₃ | NMP | 140 | 75-90 | [Fictional Data] |

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or sulfonate, typically using a palladium catalyst and a copper(I) co-catalyst. Phenyl benzenesulfonates can be utilized as the electrophilic partner in this reaction to synthesize aryl alkynes.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 75-90 | [Fictional Data] |

| Pd(OAc)₂ / Xantphos | CuI | DIPA | Toluene | 80 | 80-95 | [Fictional Data] |

| PdCl₂(dppf) | CuI | Piperidine (B6355638) | DMF | 70 | 70-88 | [Fictional Data] |

Kumada Coupling:

The Kumada coupling involves the reaction of a Grignard reagent with an organohalide or sulfonate, catalyzed by a nickel or palladium complex. Nickel catalysts are particularly effective for the cross-coupling of phenyl benzenesulfonates with various Grignard reagents.

| Catalyst | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| NiCl₂(dppe) | PhMgBr | THF | 60 | 80-95 | [Fictional Data] |

| Ni(acac)₂ / dppf | MeMgBr | Dioxane | 80 | 75-90 | [Fictional Data] |

| NiCl₂(PCy₃)₂ | i-PrMgCl | Ether | 25 | 70-85 | [Fictional Data] |

The utility of phenyl benzenesulfonates as C-O electrophiles in these cross-coupling reactions offers a valuable alternative to the more commonly used aryl halides, expanding the toolbox for the synthesis of complex organic molecules.

Spectroscopic and Chromatographic Analytical Research of Phenyl Benzenesulfonate

Advanced Spectroscopic Characterization Techniquesulaval.canih.gov

The definitive structural analysis and characterization of phenyl benzenesulfonate (B1194179) rely on a suite of advanced spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive understanding of the molecule's atomic connectivity, functional groups, electronic properties, and molecular mass.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidationulaval.canih.gov

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of phenyl benzenesulfonate. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two different phenyl rings—the one from the benzenesulfonyl group and the one from the phenol-derived ester group. The protons on the ring attached to the sulfur atom are typically shifted further downfield due to the strong electron-withdrawing effect of the sulfonate group (-SO₂-). Protons ortho to the sulfonate group would appear as a multiplet at a lower field compared to the meta and para protons. Similarly, the protons on the phenoxy ring will exhibit their own characteristic multiplet patterns, generally at a slightly higher field than those on the benzenesulfonyl ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary data, revealing the number of unique carbon environments. For this compound, ten distinct signals would be anticipated in a proton-decoupled ¹³C NMR spectrum, corresponding to the twelve carbon atoms in the molecule (with symmetry causing some carbons to be chemically equivalent). The carbon atom directly attached to the sulfonyl group (ipso-carbon) and the carbon of the ester linkage (-O-C) would show characteristic chemical shifts influenced by the electronegativity of the neighboring atoms. nih.gov Data from related compounds like N-phenylbenzenesulfonamide and various substituted derivatives confirm the distinct chemical shifts for the carbons of the two aromatic rings. nih.govrsc.org

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Benzenesulfonyl Ring (C₆H₅SO₂) | ~7.7 - 8.0 | Protons are deshielded by the electron-withdrawing sulfonyl group. |

| Phenoxy Ring (-OC₆H₅) | ~7.2 - 7.5 | Protons are in a more electron-rich environment compared to the sulfonyl ring. | |

| Signals appear as complex multiplets due to spin-spin coupling. | |||

| ¹³C | Benzenesulfonyl Ring (Ipso-C) | ~135 - 140 | Carbon directly attached to the sulfur atom. |

| Benzenesulfonyl Ring (Aromatic C) | ~127 - 134 | Ortho, meta, and para carbons. | |

| Phenoxy Ring (Ipso-C) | ~150 - 155 | Carbon directly attached to the ester oxygen. | |

| Phenoxy Ring (Aromatic C) | ~121 - 130 | Ortho, meta, and para carbons. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identificationulaval.canih.gov

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent peaks are associated with the sulfonate group. Strong, distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. researchgate.netresearchgate.net The presence of the S-O-C ester linkage is confirmed by stretching vibrations in the 1000-1100 cm⁻¹ range. Additionally, the spectrum shows characteristic absorptions for the aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| Asymmetric S=O Stretch | Sulfonate Ester (R-SO₂-OR') | 1350 - 1400 | Strong |

| Symmetric S=O Stretch | Sulfonate Ester (R-SO₂-OR') | 1150 - 1200 | Strong |

| S-O-C Stretch | Sulfonate Ester Linkage | 1000 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Detectionnih.govwaters.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the chromophores are the two aromatic rings. The absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions).

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, typically below 300 nm. The benzene (B151609) rings give rise to characteristic absorption maxima (λmax). The exact position and intensity of these bands can be influenced by the sulfonate ester linkage, which acts as an auxochrome, and the solvent used for analysis. spcmc.ac.in In chromatographic applications, UV detection is commonly set at wavelengths such as 220 nm or 280 nm to monitor for this compound and related derivatives. waters.comulaval.ca

| Electronic Transition | Chromophore | Expected λmax (nm) | Notes |

|---|---|---|---|

| π → π* | Phenyl Rings | ~220 - 280 | Represents the primary absorption bands used for detection in liquid chromatography. waters.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.netnih.gov

Mass spectrometry (MS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns. The molecular weight of this compound (C₁₂H₁₀O₃S) is 234.27 g/mol .

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺) with an m/z value corresponding to its molecular weight. This molecular ion can then undergo fragmentation through the cleavage of its weakest bonds. Common fragmentation pathways for aromatic sulfonates involve the loss of sulfur dioxide (SO₂), a neutral molecule with a mass of 64 Da. researchgate.netnih.govnih.gov Other significant fragments may arise from the cleavage of the C-O or S-O ester bonds, leading to the formation of ions such as the benzenesulfonyl cation (C₆H₅SO₂⁺, m/z 141) and the phenoxy cation (C₆H₅O⁺, m/z 93) or radical. Analysis of these fragments helps to confirm the connectivity of the molecular structure.

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₂H₁₀O₃S]⁺ | 234 | Molecular Ion |

| [M - SO₂]⁺ | [C₁₂H₁₀O]⁺ | 170 | Loss of neutral sulfur dioxide |

| [C₆H₅SO₂]⁺ | [C₆H₅SO₂]⁺ | 141 | Benzenesulfonyl cation |

| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93 | Phenoxy cation |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77 | Phenyl cation |

Chromatographic Method Development and Validation for this compound Derivativesulaval.cawaters.comulaval.ca

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures, such as in reaction monitoring or impurity profiling.

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with UV and Mass Spectrometryulaval.cawaters.comulaval.ca

Ultra-High Performance Liquid Chromatography (UHPLC) is a modern evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), enabling significantly faster analysis times and higher resolution compared to traditional HPLC. waters.com For the analysis of this compound derivatives, reversed-phase UHPLC is the method of choice.

A typical UHPLC method involves a C18 or Phenyl stationary phase, which separates compounds based on their hydrophobicity. waters.comulaval.ca A mobile phase consisting of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), is used, often with a gradient elution program where the proportion of the organic solvent is increased over time to elute more strongly retained components. ulaval.ca

Coupling UHPLC with both UV and Mass Spectrometry detectors (UHPLC-UV-MS) provides a powerful analytical platform. The UV detector, typically a photodiode array (PDA) detector, allows for the quantification of the analytes and provides preliminary identification based on their UV spectra. waters.comulaval.ca The mass spectrometer provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern, offering high sensitivity and selectivity, which is particularly important for detecting trace-level impurities. waters.com Such methods have been developed and validated for various this compound derivatives, demonstrating excellent linearity, resolution, and sensitivity, with analysis times often under 5 minutes. ulaval.cawaters.comulaval.ca

| Parameter | Condition | Reference |

|---|---|---|

| LC System | UHPLC System (e.g., Waters ACQUITY) | waters.comulaval.ca |

| Column | Reversed-Phase C18 or Phenyl (e.g., CORTECS C18+, ACQUITY BEH Phenyl), sub-2.7 µm particle size | waters.comulaval.ca |

| Mobile Phase | Gradient of Water and Methanol or Acetonitrile | ulaval.ca |

| Flow Rate | ~0.5 - 1.0 mL/min | ulaval.ca |

| UV Detection | Photodiode Array (PDA) at ~220-280 nm | waters.comulaval.ca |

| MS Detection | Electrospray Ionization (ESI), positive or negative ion mode | waters.com |

| Analysis Time | < 5-10 minutes | waters.com |

High Performance Liquid Chromatography (HPLC) for Benzenesulfonic Acid and Ester Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of benzenesulfonic acid and its esters, including this compound. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation based on the specific analytes and matrix.

A common approach for the analysis of benzenesulfonate esters is reverse-phase (RP) HPLC. For instance, a method for the analysis of a related compound, Benzenesulfonothioic acid, S-phenyl ester, utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be substituted with formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The choice of stationary phase is critical in developing a robust HPLC method. Phenyl-type stationary phases are particularly effective for separating aromatic compounds like this compound due to potential π-π interactions between the analyte and the stationary phase. researchgate.netchromatographyonline.com The use of a phenyl-hexyl column, for example, can offer different selectivity compared to traditional C18 columns. sigmaaldrich.com The selection of the organic modifier in the mobile phase, such as acetonitrile or methanol, can also significantly influence the selectivity of the separation, with methanol sometimes enhancing π-π interactions. researchgate.net

Ultra-High Performance Liquid Chromatography (UPLC), a high-resolution version of HPLC, has also been successfully employed for the analysis of benzenesulfonate esters, significantly reducing analysis times from over 30 minutes to as little as 5 minutes. waters.com A UPLC/UV-MS method for monitoring genotoxic impurities, including methyl and ethyl benzenesulfonate, demonstrates the high throughput and sensitivity of this technique. waters.com The method development can be expedited using a scouting approach with different columns and mobile phases to achieve the desired resolution and peak shape. waters.com

Below is a table summarizing typical HPLC conditions for the analysis of benzenesulfonate esters:

| Parameter | Condition 1 (Related Compound) sielc.com | Condition 2 (UPLC) waters.com |

|---|---|---|

| Stationary Phase | Newcrom R1 (Reverse Phase) | ACQUITY UPLC BEH Phenyl |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | A: 5 mM Ammonium (B1175870) Formate, pH 9.0; B: Methanol |

| Elution | Isocratic | Gradient (10% to 98% B in 5 min) |

| Flow Rate | Not specified | 600 µL/min |

| Detection | UV/MS | PDA (210-300 nm) and ESI+ Mass Spectrometry |

Development of Mixed-Mode Chromatographic Approaches for Retention and Peak Shape Control

Mixed-mode chromatography is an advanced HPLC technique that utilizes stationary phases with multiple functionalities, offering unique selectivity and improved retention for challenging analytes like this compound. This approach combines different retention mechanisms, such as reversed-phase and ion-exchange, on a single column to enhance separation and improve peak shape. nih.govhelixchrom.com

For benzenesulfonic acids and their esters, which can be polar and ionic, traditional reversed-phase chromatography may result in poor retention and tailing peaks. helixchrom.com Mixed-mode chromatography addresses these issues by providing multiple interaction sites. For instance, a mixed-mode column with both reversed-phase and anion-exchange characteristics can effectively retain and separate benzenesulfonic acids. helixchrom.com The retention is controlled by a combination of hydrophobic interactions and anion-exchange mechanisms. helixchrom.com

The control of retention and peak shape in mixed-mode chromatography is highly dependent on the mobile phase composition, particularly its pH and ionic strength. helixchrom.com By adjusting these parameters, the ionization state of the analyte and the stationary phase can be manipulated, thereby influencing the dominant retention mechanism and optimizing the separation. For example, at a specific pH, the sulfonate group of this compound can be ionized, leading to strong interaction with an anion-exchange stationary phase.

The use of ion-pairing reagents in the mobile phase is another strategy to improve the retention and peak shape of ionic analytes on reversed-phase columns. However, mixed-mode chromatography often provides a more robust and reproducible alternative without the need for such additives, which can be problematic for mass spectrometry detection. phenomenex.com

The following table outlines key factors for controlling retention and peak shape in mixed-mode chromatography of benzenesulfonates:

| Parameter | Influence on Retention and Peak Shape |

|---|---|

| Stationary Phase Functionality | Combines hydrophobic and ion-exchange characteristics for multiple interaction points. |